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Compound of Interest

Compound Name: Galloylpaeoniflorin

cat. No.: B15576293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies used for the characterization of Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin),
a monoterpenoid glycoside isolated from the roots of plants such as Paeonia lactiflora. The
structural elucidation of natural products like Galloylpaeoniflorin is fundamental to
understanding their biological activity and potential therapeutic applications. This document
outlines the key mass spectrometry data and provides standardized protocols for both Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

Compound Identity
o Compound Name: Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin)
e Molecular Formula: C3oH32015[1]

» Molecular Weight: 632.57 g/mol [1]

o Core Structure: A paeoniflorin molecule esterified with a galloyl group at the 6'-position of the
glucose moiety.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and
investigating the fragmentation patterns of Galloylpaeoniflorin. Electrospray ionization (ESI)
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and matrix-assisted laser desorption/ionization (MALDI) are commonly employed techniques.

Observed ions provide strong evidence for the compound's identity and structure. For instance,
the detection of a sodium adduct in MALDI-MS/MS is a common observation for this class of
molecules. Negative ion mode ESI is also effective, readily producing the deprotonated
molecular ion.

lon Type Method Observed m/z Interpretation
Sodium adduct of
[M+Na]* MALDI 655 o
Galloylpaeoniflorin
Deprotonated
[M-H]- ESI 631

molecular ion

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Note on Data Availability:A complete, experimentally verified, and published dataset of *H and
13C NMR assignments specifically for Galloylpaeoniflorin could not be located in the reviewed
literature. The characterization of novel or modified natural products often involves meticulous
2D NMR experiments (COSY, HSQC, HMBC) to assign each signal unambiguously.

For reference and comparison, the fully assigned *H and 13C NMR data for the parent
compound, Paeoniflorin, is provided below. The addition of the galloyl group in
Galloylpaeoniflorin would primarily induce downfield shifts on the signals of the glucose
moiety, especially at the 6'-position.

Reference NMR Data: Paeoniflorin

The following data was acquired in Methanol-d4 (CDsOD) at 151 MHz for 3C and 600 MHz for
1H analysis.

Table 1: 13C NMR Data for Paeoniflorin (151 MHz, CDsOD)
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Atom Chemical Shift (8) ppm
1 89.33
2 87.25
2-CHs 19.61
3 44.53
4 106.40
5 43.95
6 72.22
7 23.41
8 61.71
9 102.28
1 100.17
2' 75.00
3' 78.03
4 71.73
5' 77.93
6' 62.86
1" 131.18
2", 6" 130.67
3", 5" 129.64, 129.60
4" 134.44

| 7" (C=0) | 168.00 |

Table 2: *H NMR Data for Paeoniflorin (600 MHz, CDsOD)
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ST Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

H-3a 2.20 d 12.6

H-33 1.82 d 12.6

H-5 2.60 d 6.7

H-7a 2.50 dd 11.1,6.7

H-7B 1.97 d 11.0

H-8 4.75 t 8.6

H-9 5.43 S

2-CHs 1.38 S

H-1' 4.54 d 7.6

H-6'a 3.86 d 12.0

H-6'B 3.62 dd 12.0,4.6

H-2", 6" 8.06 d 7.7

H-4" 7.62 t 7.3

| H-5" | 7.50 |t| 7.6 |

Experimental Protocols

The following sections describe typical experimental procedures for acquiring the spectroscopic
data for Galloylpaeoniflorin.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of purified Galloylpaeoniflorin is dissolved in
~0.5 mL of a deuterated solvent (e.g., Methanol-d4, CD30D, or DMSO-ds). The choice of
solvent is critical and should be selected based on sample solubility.
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 Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity.

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse experiment.

[¢]

Spectral Width: ~12-16 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 8-16 scans, depending on concentration.

e 13C NMR Acquisition:

[¢]

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Spectral Width: ~220-240 ppm.

o

Acquisition Time: ~1 second.

[¢]

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as 13C has low natural abundance.

[¢]

e 2D NMR Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is
required, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different spin
systems.
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o Data Processing: All spectra are processed using appropriate software (e.g., MestReNova,
TopSpin). Processing steps include Fourier transformation, phase correction, baseline
correction, and referencing the chemical shifts to the residual solvent signal or an internal
standard (TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1-
10 pg/mL. A small amount of formic acid or ammonium acetate may be added to promote
ionization.

 Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-
Exactive Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an ultra-high-
performance liquid chromatography (UHPLC) system.

e Chromatography (UHPLC):
o Column: Areversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 pum).

o Mobile Phase: A gradient elution is typically used, with Solvent A as water with 0.1% formic
acid and Solvent B as acetonitrile with 0.1% formic acid.

o Flow Rate: 0.2-0.4 mL/min.
e Mass Spectrometry (HRMS):

o lonization Source: Electrospray lonization (ESI), operated in both positive and negative ion
modes.

o Scan Mode: Full MS scan followed by data-dependent MS/MS (dd-MS?) fragmentation of
the most intense ions.

o Mass Range: m/z 100-1000.

o Resolution: Set to 70,000 or higher for the full MS scan to ensure accurate mass
measurement.
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o Collision Energy: A stepped normalized collision energy (e.g., 20, 35, 50 eV) is used for
MS/MS to generate a rich fragmentation spectrum.

o Data Analysis: The acquired data is analyzed to determine the exact mass of the parent ion,
from which the elemental composition is calculated. The MS/MS fragmentation pattern is
then interpreted to confirm the structure, such as the loss of the galloyl or benzoyl moieties.

Visualization of Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of a natural product like Galloylpaeoniflorin.
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Isolation & Purification

Plant Material (e.g., Paeonia root)

:

Crude Extraction

:

Solvent Partitioning

:

Column Chromatography (Silica, HPLC)

Isolated Galloylpaeoniflorin

Spectroscopic Analysis
y L4

NMR Spectroscopy Mass Spectrometry (HRMS) IR

1D NMR (*H, 3C) | | 2D NMR (COSY, HSQC, HMBC)

Structure Elucidation
A4 \ A A

Assign C-H Framework Determine Molecular Formula Analyze MS/MS Fragments

:

Final Structure Confirmed

Click to download full resolution via product page

Natural Product Spectroscopic Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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